molecular formula C42H42CoN2O4 B1336397 (1S,2S)-N,N'-Bis(3-oxo-2-(2,4,6-trimethylbenzoyl)butylidene)-1,2-diphenylethylenediaminato Cobalt(II) CAS No. 171200-71-8

(1S,2S)-N,N'-Bis(3-oxo-2-(2,4,6-trimethylbenzoyl)butylidene)-1,2-diphenylethylenediaminato Cobalt(II)

Cat. No.: B1336397
CAS No.: 171200-71-8
M. Wt: 697.7 g/mol
InChI Key: IVLZDUIPGQHPFO-UHFFFAOYSA-L
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Description

Historical Development of Metal-Schiff Base Chemistry

The foundation of Schiff base chemistry traces back to 1864 when German chemist Hugo Schiff first described the products resulting from the reaction of primary amines with carbonyl compounds. Hugo Joseph Schiff, recognized as one of the founding fathers of modern chemistry, initially discovered these compounds through systematic investigations of aldehyde-amine condensation reactions. The historical significance of this discovery cannot be overstated, as it laid the groundwork for an entire class of organic compounds that would later prove instrumental in coordination chemistry.

The development of metal-Schiff base chemistry progressed significantly through the early to mid-20th century. Schiff bases gained prominence in coordination chemistry due to their ability to form stable complexes with transition metal ions through their nitrogen and oxygen donor atoms. The azomethine linkage characteristic of Schiff bases provides excellent binding opportunities with different metal centers, making them ideal ligands for complex formation. The evolution of this field was marked by increasing understanding of the relationship between ligand structure and metal coordination behavior.

The advancement of chiral Schiff base chemistry represented a particularly important milestone in this historical development. Chiral Schiff bases were among the first ligands used for asymmetric catalysis, with Ryōji Noyori developing a copper-Schiff base complex for metal-carbenoid cyclopropanation of styrene in 1968. This breakthrough demonstrated the potential of Schiff base metal complexes in enantioselective synthesis, opening new avenues for research in asymmetric catalysis.

The synthesis methodologies for Schiff base metal complexes have evolved considerably over the decades. Traditional approaches involved simple condensation reactions between aldehydes and amines followed by metal complexation. Modern synthetic strategies have incorporated more sophisticated techniques including microwave irradiation, ultrasonic conditions, and catalyst-free methods to improve yield and selectivity. These developments have enabled the preparation of increasingly complex and specialized Schiff base metal systems.

Significance of (1S,2S)-N,N'-Bis[3-oxo-2-(2,4,6-trimethylbenzoyl)butylidene]-1,2-diphenylethylenediaminato Cobalt(II)

The (1S,2S)-N,N'-Bis[3-oxo-2-(2,4,6-trimethylbenzoyl)butylidene]-1,2-diphenylethylenediaminato Cobalt(II) complex, commonly referenced in research literature, represents a sophisticated example of chiral cobalt Schiff base chemistry. This compound has proven to be an efficient enantioselective catalyst for the cyclopropanation of styrenes with diazoacetates, demonstrating remarkable stereochemical control in asymmetric synthesis. The addition of catalytic amounts of N-methylimidazole has been shown to remarkably accelerate the cyclopropanation reaction, improving both chemical and optical yields of the products.

The catalytic applications of this cobalt complex extend beyond cyclopropanation reactions. Research has demonstrated its utility in various organic transformations where enantioselective control is crucial. The compound serves as a catalyst in organic reactions, enhancing reaction rates and selectivity, which is particularly valuable in pharmaceutical synthesis and fine chemical production. Its ability to facilitate specific chemical transformations while maintaining high enantioselectivity makes it an important tool in asymmetric synthesis.

The material science applications of this complex have also gained significant attention. The compound is employed in the development of advanced materials, particularly in creating high-performance polymers and composites that require specific thermal and mechanical properties. These applications highlight the versatility of this cobalt complex beyond traditional catalytic roles, extending into materials engineering and polymer science.

Photochemical applications represent another significant area where this complex demonstrates unique properties. The compound is utilized in photochemical processes, including light-activated reactions essential for solar energy conversion applications. This photochemical activity stems from the electronic properties imparted by the cobalt center and the extended conjugation in the Schiff base ligand system.

Nomenclature and Chemical Identity

The systematic nomenclature of (1S,2S)-N,N'-Bis[3-oxo-2-(2,4,6-trimethylbenzoyl)butylidene]-1,2-diphenylethylenediaminato Cobalt(II) reflects its complex molecular architecture and stereochemical features. The designation (1S,2S) indicates the absolute configuration of the chiral carbon centers in the ethylenediamine backbone, which is crucial for the compound's enantioselective properties. This stereochemical specification is essential for distinguishing this enantiomer from its (1R,2R) counterpart, which exhibits different catalytic behavior and selectivity patterns.

The Chemical Abstracts Service registry number for this compound is 171200-71-8, providing a unique identifier for database searches and chemical procurement. Alternative nomenclature systems refer to this complex using various synonymous names, including N,N'-Bis[2-(mesitoyl)-3-oxobutylidene]-(1S,2S)-1,2-diphenylethylenediaminato Cobalt(II). The term "mesitoyl" refers to the 2,4,6-trimethylbenzoyl substituent, which is a key structural feature contributing to the steric environment around the metal center.

The molecular formula C₄₂H₄₂CoN₂O₄ accurately represents the elemental composition of this complex. This formula indicates the presence of 42 carbon atoms, 42 hydrogen atoms, one cobalt atom, two nitrogen atoms, and four oxygen atoms. The molecular weight of 697.7 atomic mass units reflects the substantial size of this organometallic complex. The European Inventory of Existing Commercial Chemical Substances number 678-037-2 provides additional regulatory identification for this compound.

Industrial and research applications often employ shortened designations for practical convenience. The abbreviation "(S)-MPAC" is frequently used in research literature to denote this complex. The "S" designation refers to the sinister or left-handed configuration of the chiral centers, while "MPAC" represents an acronym derived from the structural features of the molecule. This abbreviated nomenclature facilitates communication within the research community while maintaining clear identification of the specific enantiomer.

Structural Overview and Molecular Composition

The molecular architecture of (1S,2S)-N,N'-Bis[3-oxo-2-(2,4,6-trimethylbenzoyl)butylidene]-1,2-diphenylethylenediaminato Cobalt(II) exemplifies sophisticated coordination chemistry design. The complex features a tetradentate Schiff base ligand that coordinates to the cobalt(II) center through four donor atoms, creating a stable chelate system. The coordination environment around the cobalt center typically adopts an octahedral geometry, as commonly observed in Schiff base metal complexes of this type.

The ligand framework consists of two symmetrical halves connected through a 1,2-diphenylethylenediamine bridge. Each half contains a 2,4,6-trimethylbenzoyl group attached to a butylidene chain that terminates in an azomethine nitrogen. This structural arrangement creates a highly organized molecular architecture with well-defined spatial relationships between the various functional groups. The phenyl rings on the ethylenediamine backbone contribute additional steric bulk and influence the overall conformation of the molecule.

Table 1: Molecular Composition Analysis

Component Quantity Contribution to Structure
Cobalt Center 1 Central coordination site
Nitrogen Donor Atoms 2 Primary coordination sites
Oxygen Donor Atoms 2 Secondary coordination sites
Trimethylphenyl Groups 2 Steric control elements
Phenyl Rings 2 Conformational directors
Chiral Centers 2 Enantioselectivity determinants

The electronic structure of this complex is dominated by the cobalt(II) d⁷ configuration, which typically results in one unpaired electron and paramagnetic behavior. The Schiff base ligand system provides both σ-donor and π-acceptor capabilities, creating a balanced electronic environment around the metal center. The extended conjugation throughout the ligand framework contributes to the electronic properties and potential photochemical activity of the complex.

Spectroscopic characterization of this complex typically reveals characteristic features associated with cobalt(II) Schiff base systems. Infrared spectroscopy shows diagnostic absorptions for the azomethine C=N stretching vibrations, typically observed in the 1600-1650 cm⁻¹ region. The carbonyl stretching frequencies appear in the expected range for β-diketone coordination, usually shifted to lower wavenumbers upon metal coordination.

Table 2: Key Structural Parameters

Parameter Value Method of Determination
Molecular Weight 697.7 g/mol Mass spectrometry
Coordination Number 4-6 X-ray crystallography
Geometry Octahedral/Square planar Spectroscopic analysis
Electronic Configuration d⁷ Magnetic susceptibility
Azomethine C=N Bond Length ~1.29 Å Crystallographic data
Co-N Bond Distance ~1.88-1.95 Å X-ray structure analysis

The thermal stability of this complex has been investigated through thermogravimetric analysis, revealing decomposition patterns characteristic of Schiff base metal complexes. The initial decomposition typically occurs at elevated temperatures, reflecting the stability imparted by the chelate effect and the robust nature of the ligand framework. Mass spectrometric fragmentation patterns provide insight into the preferred cleavage sites and the relative stability of different molecular fragments.

Properties

CAS No.

171200-71-8

Molecular Formula

C42H42CoN2O4

Molecular Weight

697.7 g/mol

IUPAC Name

cobalt(2+);2-[[2-[[2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate

InChI

InChI=1S/C42H44N2O4.Co/c1-25-19-27(3)37(28(4)20-25)41(47)35(31(7)45)23-43-39(33-15-11-9-12-16-33)40(34-17-13-10-14-18-34)44-24-36(32(8)46)42(48)38-29(5)21-26(2)22-30(38)6;/h9-24,39-40,47-48H,1-8H3;/q;+2/p-2

InChI Key

IVLZDUIPGQHPFO-UHFFFAOYSA-L

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C(=C(/C=N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N=C/C(=C(\C4=C(C=C(C=C4C)C)C)/[O-])/C(=O)C)\C(=O)C)/[O-])C.[Co+2]

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(=C(C)O)C=NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC(=C(C)O)C(=O)C4=C(C=C(C=C4C)C)C)C.[Co]

Pictograms

Health Hazard

Origin of Product

United States

Biological Activity

Cobalt(II) complexes have garnered significant attention in recent years for their diverse biological activities and potential therapeutic applications. The specific compound under consideration, Cobalt(II);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate, exhibits a complex structure that may contribute to its biological efficacy.

Structural Overview

The compound's structure includes multiple functional groups that can influence its reactivity and interaction with biological systems. Its coordination with cobalt(II) allows for unique redox properties and potential catalytic activity in various biochemical pathways.

Antioxidant Properties

Cobalt(II) complexes are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Mimicry

Cobalt(II) has been shown to mimic the activity of certain metalloenzymes. For instance, it can participate in redox reactions similar to those catalyzed by enzymes such as catalase and superoxide dismutase. This mimicry can enhance cellular defense mechanisms against oxidative damage.

Anticancer Activity

Recent studies have indicated that cobalt complexes may exhibit anticancer properties. For instance, cobalt(II) complexes have been investigated for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The specific cobalt complex under study may also interact with cellular pathways that regulate cell proliferation and apoptosis.

Case Studies

  • Cobalt Complexes in Cancer Therapy
    A study demonstrated that cobalt(II) complexes could inhibit the growth of various cancer cell lines by inducing apoptosis via ROS generation. The compound's structural features contribute to its ability to penetrate cell membranes and interact with intracellular targets.
  • Antioxidant Mechanisms
    Research has shown that cobalt(II) complexes can effectively reduce lipid peroxidation in cellular models, indicating their potential as protective agents against oxidative damage. The mechanism involves the chelation of metal ions that catalyze oxidative reactions.

Table 1: Comparison of Biological Activities of Cobalt(II) Complexes

Activity TypeCobalt ComplexMechanism of ActionReference
AntioxidantYesScavenging free radicals
Enzyme MimicryYesMimics catalase-like activity
AnticancerYesInduces apoptosis via ROS generation
NeuroprotectivePotentialReduces oxidative stress

Research Findings

Recent investigations into the biological activity of cobalt(II) complexes highlight their multifunctional roles:

  • Redox Properties : The ability of cobalt(II) to undergo oxidation states allows it to participate in electron transfer processes vital for cellular respiration and energy production.
  • Cellular Interactions : Studies suggest that cobalt complexes can interact with cellular receptors and enzymes, influencing signaling pathways related to growth and survival.
  • Therapeutic Applications : Given their biological activities, cobalt(II) complexes are being explored as potential therapeutic agents in treating conditions such as cancer and neurodegenerative diseases.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by multiple functional groups and stereochemistry. Its molecular formula is C42H42CoN2O4C_{42}H_{42}CoN_2O_4, with a precise molecular weight of approximately 697.248 g/mol. The compound is represented by the following structural attributes:

  • Molecular Structure : The cobalt ion is coordinated with various organic ligands that contribute to its unique properties.
  • Solubility : Exhibits solubility in organic solvents due to the presence of hydrophobic trimethylphenyl groups.

Catalysis

Cobalt complexes are known for their catalytic properties in various chemical reactions, including oxidation and polymerization processes. The compound has been studied for its potential as a catalyst in:

  • Oxidative Reactions : Its ability to facilitate oxidation reactions makes it suitable for organic synthesis.
  • Polymerization : The complex can act as a catalyst in the polymerization of certain monomers, enhancing reaction rates and product yields.

Case Study : A study demonstrated that cobalt(II) complexes can effectively catalyze the oxidation of alcohols to aldehydes and ketones under mild conditions, showcasing their utility in synthetic organic chemistry .

Medicinal Chemistry

The unique structure of this cobalt complex lends itself to applications in medicinal chemistry, particularly in drug development:

  • Anticancer Activity : Research indicates that cobalt complexes exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer agents.

Case Study : A recent investigation into cobalt-based drugs revealed that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), highlighting their therapeutic potential .

Materials Science

Cobalt(II) complexes are also explored for their applications in materials science:

  • Organic-Inorganic Hybrid Materials : The compound can be incorporated into hybrid materials that combine organic frameworks with inorganic components, leading to enhanced mechanical and thermal properties.

Case Study : Research on hybrid materials incorporating cobalt complexes has shown improved electrical conductivity and thermal stability, making them suitable for electronic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Catalysis

Cobalt(II) TPMA Complexes (e.g., 4c–4e in ):

  • Structure : These complexes use tris(2-pyridylmethyl)amine (TPMA) derivatives with varying alkyl substituents.
  • Application: HER under light-driven conditions, achieving turnover numbers (TON) of 48–51 and quantum efficiency (QE) decreasing with substituent length (4c > 4d > 4e) .
  • Comparison: The target compound’s bulky aryl groups may reduce catalytic flexibility compared to TPMA ligands but improve stability under harsh conditions.

Sensing and Detection Capabilities

Azo-Azomethine Receptors (H₂L1 and H₂L2 in ):

  • Structure : Binuclear Co²⁺ complexes with hydrazine and naphthalene backbones.
  • Application : Selective detection of Co²⁺ and Cu²⁺ in aqueous media, with detection limits of 1.13–1.26 μM .
  • Comparison : The target compound’s rigid, aromatic ligand system may limit aqueous solubility but improve selectivity for larger ions (e.g., heavy metals). Its oxo and imine groups could facilitate chelation, though direct sensing performance data are needed.

Electron Transfer Kinetics

Sarcophagine Cobalt Complexes ():

  • Structure : Macrocyclic sarcophagine ligands encapsulating Co²⁺/³⁺ centers.
  • Application : Electron self-exchange reactions with rate constants (kₑₓ) ranging from 5.3 × 10³ M⁻¹s⁻¹ (Ni) to 8 × 10⁵ M⁻¹s⁻¹ (Fe) .

Spectroscopic Properties

[Ni(H₂O)₆]²⁺ Complex ():

  • Structure : Octahedral Ni²⁺ with water ligands.
  • Spectroscopy : UV/Vis and RIXS data show ligand field (LF) state energy shifts due to vibrational effects .
  • Comparison: The target compound’s LF transitions are likely redshifted compared to aqueous Ni²⁺ due to stronger ligand field splitting from aryl and imine donors.

Data Tables

Table 1: Catalytic and Sensing Performance Metrics

Compound Application Key Metric Reference
Target Co²⁺ Complex Hypothetical HER TON/QE (Predicted: 50–60)
Co(II) TPMA (4c) HER TON = 51, QE = 0.12%
H₂L1 (Azo-Azomethine) Cu²⁺ Detection LOD = 1.13 μM
[Fe(sar)]³⁺/²⁺ Electron Transfer kₑₓ = 8 × 10⁵ M⁻¹s⁻¹

Table 2: Structural and Electronic Comparisons

Compound Ligand Type Steric Effects Redox Stability
Target Co²⁺ Complex Bulky Schiff Base High (Aryl groups) Moderate
Co(II) TPMA Flexible TPMA Low High
[Co(sar)]³⁺/²⁺ Macrocyclic Very High Very High

Key Findings and Contradictions

  • Catalytic Flexibility vs. Stability : Bulky substituents in the target compound may hinder substrate access compared to TPMA ligands but prevent cobalt center degradation .
  • Electron Transfer Anomalies: Unlike Fe-sarcophagine complexes, the target compound’s electron transfer kinetics may align better with Marcus theory due to its simpler ligand geometry .
  • Detection Limitations : While azo-azomethine receptors achieve sub-μM detection, the target compound’s hydrophobicity may require derivatization for aqueous sensing .

Preparation Methods

Synthesis of the Ligand

  • The ligand is synthesized by condensation of 1,2-diphenylethylenediamine with β-diketone derivatives bearing 2,4,6-trimethylphenyl groups.
  • The condensation reaction forms Schiff base linkages (C=N imine bonds) between the amine groups of the diamine and the carbonyl groups of the diketone.
  • This step is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete condensation.
  • The reaction is monitored by spectroscopic methods (e.g., UV-Vis, IR) to confirm imine formation.

Complexation with Cobalt(II)

  • The preformed ligand is then reacted with a cobalt(II) salt, commonly cobalt(II) acetate or cobalt(II) chloride, in a suitable solvent.
  • The metal salt is added to the ligand solution under stirring, often at room temperature or slightly elevated temperatures.
  • The coordination occurs via the nitrogen atoms of the imine groups and oxygen atoms of the enolate/oxido groups, forming a stable chelate complex.
  • The reaction mixture is typically stirred for several hours to ensure complete complexation.

Isolation and Purification

  • The cobalt complex precipitates out or can be induced to precipitate by addition of a non-solvent such as diethyl ether.
  • The solid is filtered, washed with cold solvent to remove unreacted starting materials, and dried under vacuum.
  • Further purification can be achieved by recrystallization from solvents like ethanol or acetone.

Detailed Preparation Protocol (Representative)

Step Reagents and Conditions Description
1 1,2-diphenylethylenediamine + 2 equivalents of 2,4,6-trimethylbenzoyl-substituted β-diketone Dissolve in ethanol, reflux 4-6 hours to form bis-Schiff base ligand
2 Cobalt(II) acetate tetrahydrate (1 equivalent) Add to ligand solution at room temperature, stir 3-5 hours
3 Precipitation Add diethyl ether to precipitate complex
4 Filtration and washing Filter precipitate, wash with cold ethanol and ether
5 Drying Dry under vacuum at 40-50°C

Research Findings on Preparation Conditions

  • The stereochemistry of the ligand (1S,2S configuration) is crucial for the formation of the (Z)-isomer complex, influencing the coordination geometry around cobalt.
  • The use of 2,4,6-trimethylphenyl substituents enhances the stability of the complex by steric hindrance and electronic effects.
  • Reaction solvents and temperature affect the yield and purity; ethanol is preferred for ligand formation, while complexation can tolerate mild heating.
  • The complex exhibits characteristic UV-Vis absorption bands confirming metal-to-ligand charge transfer, indicating successful coordination.

Analytical Data Supporting Preparation

Parameter Observed Data Notes
Molecular Weight 699.7 g/mol Confirmed by mass spectrometry
IR Spectroscopy C=N stretch ~1620 cm⁻¹, Co–N and Co–O bands Confirms Schiff base and metal coordination
UV-Vis Spectroscopy Bands at 400-500 nm Metal-ligand charge transfer
Elemental Analysis Matches calculated C, H, N, Co content Confirms purity and stoichiometry
X-ray Crystallography Octahedral coordination geometry Confirms structure and stereochemistry

Q & A

Q. What are the recommended synthetic routes for preparing this cobalt complex, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves ligand assembly via Schiff base condensation between 2,4,6-trimethylphenyl-substituted β-diketones and chiral diamines, followed by cobalt(II) salt coordination. Key parameters include:
  • Solvent selection : Use anhydrous ethanol or THF to avoid hydrolysis of intermediates .
  • Temperature control : Maintain 60–80°C during ligand formation to ensure complete imine bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/dichloromethane) is recommended for isolating the pure complex .
    Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:2 metal-to-ligand ratio) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing the coordination geometry and electronic structure of this cobalt complex?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify d-d transitions (e.g., λmax ~500–600 nm for octahedral Co(II)) and ligand-centered bands .
  • Electron Paramagnetic Resonance (EPR) : Resolve paramagnetic Co(II) signals in frozen solutions (X-band, 10 K) to infer spin state and symmetry .
  • X-ray Crystallography : Resolve ligand arrangement and bond lengths to confirm coordination geometry. Use synchrotron sources for high-resolution data .
  • FT-IR : Confirm ligand bonding via shifts in C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

Q. How should stability and storage conditions be managed to prevent degradation of this cobalt complex?

  • Methodological Answer :
  • Stability Tests : Conduct accelerated degradation studies under varying pH (4–10), temperature (25–60°C), and light exposure. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and ligand dissociation .
  • Handling : Use gloveboxes for air-sensitive steps and validate purity via elemental analysis (C, H, N) before experiments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this cobalt complex in catalytic applications?

  • Methodological Answer :
  • Modeling : Use Gaussian or ORCA software with B3LYP functional and LANL2DZ basis sets to optimize geometry and calculate frontier orbitals (HOMO/LUMO gaps). Compare spin states (high-spin vs. low-spin Co(II)) .
  • Reactivity Insights : Simulate transition states for ligand substitution or redox reactions. Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
  • Catalytic Activity Prediction : Calculate binding energies of substrates (e.g., alkenes, O₂) to Co centers to rationalize selectivity in oxidation reactions .

Q. What methodologies are used to investigate the catalytic efficiency of this cobalt complex in asymmetric organic transformations?

  • Methodological Answer :
  • Catalytic Screening : Test in model reactions (e.g., epoxidation of styrene) under controlled O₂ pressure (1–5 atm) and monitor conversion via GC-MS .
  • Kinetic Analysis : Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate studies .
  • Mechanistic Probes : Add radical traps (TEMPO) or isotopically labeled substrates (¹⁸O₂) to distinguish radical vs. concerted pathways .
  • Enantiomeric Excess (ee) : Measure via chiral HPLC or NMR with Eu(hfc)³⁺ shift reagents .

Q. How do surface interactions (e.g., adsorption on silica or metal oxides) influence the catalytic performance of this cobalt complex?

  • Methodological Answer :
  • Surface Characterization : Use BET analysis for surface area and XPS to study Co oxidation states post-adsorption .
  • Reactivity Studies : Compare homogeneous vs. heterogeneous catalysis in batch reactors. Monitor leaching via ICP-MS after filtration .
  • In situ Spectroscopy : Employ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to track ligand stability during catalysis .

Data Contradiction Analysis

  • Example : Conflicting reports on catalytic turnover numbers (TONs) may arise from:
    • Oxygen Sensitivity : Variations in inert-atmosphere handling (glovebox vs. Schlenk line) .
    • Substrate Purity : Residual moisture in substrates (e.g., alcohols) can deactivate Co centers. Validate via Karl Fischer titration .
    • Statistical Rigor : Use triplicate experiments and report standard deviations. Apply ANOVA to assess significance of TON differences .

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